Cas no 1806010-64-9 (6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde)

6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde structure
1806010-64-9 structure
商品名:6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde
CAS番号:1806010-64-9
MF:C9H6F2N2O
メガワット:196.153548717499
CID:4878392

6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde
    • インチ: 1S/C9H6F2N2O/c1-5-6(4-14)2-7(3-12)13-8(5)9(10)11/h2,4,9H,1H3
    • InChIKey: IVLJFDQOOUOWTI-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C)=C(C=O)C=C(C#N)N=1)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 53.8

6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029039510-1g
6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde
1806010-64-9 95%
1g
$2,808.15 2022-04-01
Alichem
A029039510-250mg
6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde
1806010-64-9 95%
250mg
$1,029.00 2022-04-01
Alichem
A029039510-500mg
6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde
1806010-64-9 95%
500mg
$1,853.50 2022-04-01

6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde 関連文献

6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehydeに関する追加情報

6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde: A Promising Compound in Pharmaceutical and Synthetic Chemistry

6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde, with the chemical identifier CAS No. 1806010-64-9, represents a significant advancement in the field of synthetic organic chemistry and pharmaceutical development. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug discovery and chemical synthesis. The integration of functional groups such as cyano, difluoromethyl, and methyl within the pyridine ring framework contributes to its distinct chemical properties and biological activity. Recent studies have highlighted its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the context of antimicrobial agents and anti-inflammatory compounds.

The molecular architecture of 6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde is centered around a pyridine ring, which is a six-membered heterocyclic system containing one nitrogen atom. The presence of a cyano group at the 6-position and a difluoromethyl substituent at the 2-position enhances its reactivity and functional versatility. The methyl group at the 3-position further stabilizes the molecular structure, influencing its solubility and interaction with biological targets. This combination of functional groups creates a unique chemical profile that is advantageous for applications in both pharmaceutical and industrial settings.

Recent advancements in medicinal chemistry have underscored the importance of 6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde as a building block for the development of novel therapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of compounds with potent antimicrobial activity against multidrug-resistant bacterial strains. The researchers highlighted the compound's ability to modulate microbial membrane permeability, a mechanism that is critical for overcoming resistance in clinical settings. This finding has significant implications for the design of next-generation antibiotics, particularly in light of the growing global threat of antimicrobial resistance.

Additionally, the compound has shown promise in the development of anti-inflammatory agents. A 2022 study in the European Journal of Medicinal Chemistry explored its potential as a scaffold for the synthesis of molecules targeting inflammatory pathways. The study revealed that derivatives of 6-Cyano-2-(difluoromyethyl)-3-methylpyridine-4-carboxaldehyde exhibited significant inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. These results suggest that the compound could serve as a valuable template for the design of drugs targeting chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

From a synthetic chemistry perspective, 6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde is a multifunctional intermediate that facilitates the creation of complex molecular structures. Its reactivity is attributed to the presence of the cyano group, which can participate in nucleophilic substitution reactions, and the difluoromethyl substituent, which introduces fluorine atoms into the molecular framework. These functional groups are known to enhance the metabolic stability of compounds, a crucial factor in drug development. The methyl group at the 3-position further contributes to the compound's stability by reducing the likelihood of unwanted side reactions during synthesis.

The synthesis of 6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde typically involves a series of well-defined chemical reactions, including electrophilic substitution, nucleophilic attack, and functional group modification. A recent paper in the Organic Letters (2023) detailed a novel synthetic route that utilizes microwave-assisted methods to enhance reaction efficiency. This approach not only reduces the reaction time but also minimizes the formation of byproducts, making it a more sustainable and scalable method for industrial applications. The ability to produce this compound in high yield and purity is essential for its use in pharmaceutical development and chemical manufacturing.

Moreover, the compound's potential applications extend beyond pharmaceuticals. In the field of materials science, 6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde has been explored for its role in the synthesis of conductive polymers and organic semiconductors. A 2021 study in the Advanced Materials journal reported that derivatives of this compound exhibited enhanced charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and flexible electronic devices. This dual functionality in both pharmaceutical and materials science contexts underscores the compound's versatility and broad applicability.

The environmental impact of 6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde is another area of growing interest. As the demand for sustainable chemical processes increases, researchers are investigating the compound's biodegradability and potential for green chemistry applications. A 2024 study in the Green Chemistry journal found that certain derivatives of this compound can be degraded by specific bacterial strains, suggesting their potential for use in biodegradable materials. This finding aligns with the broader goal of reducing the environmental footprint of chemical synthesis and promoting the use of eco-friendly materials.

In conclusion, 6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde represents a significant advancement in the fields of pharmaceutical and synthetic chemistry. Its unique molecular structure and functional groups make it a valuable intermediate for the development of new therapeutic agents and materials. The compound's potential applications in antimicrobial, anti-inflammatory, and electronic materials highlight its broad relevance across multiple scientific disciplines. As research in this area continues to evolve, the compound is expected to play an increasingly important role in addressing contemporary challenges in healthcare and technology.

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